molecular formula C12H16O3 B13611607 3-(2-Ethoxyphenyl)butanoic acid

3-(2-Ethoxyphenyl)butanoic acid

Cat. No.: B13611607
M. Wt: 208.25 g/mol
InChI Key: MMDQGELAMOGWKS-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)butanoic acid is a substituted butanoic acid derivative featuring an ethoxy-substituted phenyl group at the β-position of the carboxylic acid chain. The ethoxy group may influence its solubility, reactivity, and biological interactions compared to simpler butanoic acid derivatives .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2-ethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H16O3/c1-3-15-11-7-5-4-6-10(11)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)

InChI Key

MMDQGELAMOGWKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyphenyl)butanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to the acid. One common method involves the use of Grignard reagents, followed by oxidation with agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acid to alcohols or aldehydes.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-Ethoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs identified in the evidence include:

(S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB): A pharmacologically active butanoic acid derivative with a chlorophenyl and trifluoromethylphenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the ethoxyphenyl group in the target compound .

2-(3-Chlorophenyl)-2-hydroxybutanoic acid: Features a hydroxyl and chlorophenyl group at the α-position, which may confer distinct acidity and hydrogen-bonding capabilities compared to the ethoxyphenyl-substituted analog .

3-(6,11-Dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acid (9a): A phenoxazin-substituted derivative with demonstrated bioactivity in plant growth stimulation, highlighting the role of aromatic heterocycles in modulating biological effects .

Structural Comparison Table

Compound Name Substituents Molecular Weight Key Properties Source/Application
3-(2-Ethoxyphenyl)butanoic acid 2-Ethoxyphenyl at β-position ~208.24 (calc.) Expected moderate lipophilicity Synthetic analog
CATPB 3-Chlorophenyl, 4-CF3-phenyl at β/γ-positions ~457.83 High lipophilicity, FFA2 receptor ligand Pharmacological studies
2-(3-Chlorophenyl)-2-hydroxybutanoic acid 3-Chlorophenyl, hydroxyl at α-position 214.65 Enhanced acidity, potential chelation Synthetic intermediate
3-Methylbutanoic acid Branched methyl group 102.13 Volatile, rancid odor Food chemistry, fermentation

Environmental and Industrial Relevance

  • Atmospheric Behavior: Butanoic acid is produced via 1-butanol oxidation in the atmosphere . Substituted derivatives like this compound may have lower volatility and longer environmental persistence.

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